molecular formula C17H12ClF3O3S B14790001 2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid

2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid

Cat. No.: B14790001
M. Wt: 388.8 g/mol
InChI Key: UBTUVNIOAASQFC-UHFFFAOYSA-N
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Description

(S)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid is a synthetic organic compound It is characterized by the presence of a benzo[b]thiophene core, a phenoxy group substituted with chlorine and trifluoromethyl groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

    Substitution with Chlorine and Trifluoromethyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions followed by hydrolysis.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene core.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetic acid moiety.

    Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Chemical Research: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene Derivatives: Compounds with similar core structures but different substituents.

    Phenoxyacetic Acids: Compounds with similar acetic acid moieties but different aromatic groups.

Uniqueness

The unique combination of the benzo[b]thiophene core, phenoxy group with chlorine and trifluoromethyl substituents, and the acetic acid moiety may confer specific properties that make this compound distinct from other similar compounds.

Properties

IUPAC Name

2-[6-[2-chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3O3S/c18-13-6-10(17(19,20)21)1-4-14(13)24-11-2-3-12-9(5-16(22)23)8-25-15(12)7-11/h1-4,6-7,9H,5,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTUVNIOAASQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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